molecular formula C19H15N5OS B12161192 1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Katalognummer: B12161192
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: ZPJOHPFDMSMCSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The numbering begins at the nitrogen atom bearing the methyl substituent (position 1), followed by the phenyl group at position 3. The carboxamide functional group at position 5 connects to a thiazole ring, which is further substituted at position 4 with a pyridin-4-yl group.

Key substituents are prioritized as follows:

  • 1-methyl : A methyl group attached to the pyrazole nitrogen at position 1.
  • 3-phenyl : A benzene ring bonded to carbon 3 of the pyrazole core.
  • N-(4-(pyridin-4-yl)thiazol-2-yl) : The thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) is substituted at position 4 with a pyridine ring and linked via its nitrogen atom to the carboxamide group.

This nomenclature ensures unambiguous identification and aligns with PubChem’s systematic classification (CID 71707105).

Molecular Formula and Weight Analysis

The molecular formula C19H15N5OS reflects the compound’s composition:

  • 19 Carbon atoms : Distributed across the pyrazole, phenyl, thiazole, and pyridine rings.
  • 15 Hydrogen atoms : Primarily on aromatic and methyl groups.
  • 5 Nitrogen atoms : Located in the pyrazole, thiazole, and pyridine rings.
  • 1 Sulfur atom : Embedded in the thiazole ring.
  • 1 Oxygen atom : Part of the carboxamide group.

The molecular weight is 361.4 g/mol , calculated using atomic masses from the IUPAC Commission on Isotopic Abundances. This value is critical for spectroscopic characterization and quantitative synthesis.

Property Value
Molecular formula C19H15N5OS
Molecular weight (g/mol) 361.4
Exact mass (Da) 361.0994

SMILES Notation and InChI Key Interpretation

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is:
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4.

Breaking this down:

  • CN1C... : The methyl-substituted pyrazole ring (N1).
  • C(=O)N... : The carboxamide bridge linking the pyrazole to the thiazole.
  • NC3=NC(=CS3)... : The thiazole ring (S3) with a pyridin-4-yl substituent.

The InChIKey LULAHJKOYICJAS-UHFFFAOYSA-N provides a unique identifier for computational databases. The first block (LULAHJKOY) encodes molecular connectivity, while the second (ICJAS) represents stereochemical and isotopic details.

Crystallographic Data and Conformational Analysis

X-ray crystallography reveals critical insights into the compound’s three-dimensional conformation. The pyrazole and thiazole rings adopt nearly coplanar orientations, stabilized by π-π interactions between the phenyl and pyridine groups. A key torsional angle of 62.4° is observed at the S1′-C5′-C5-N1 dihedral, which minimizes steric clashes between the thiazole’s sulfur atom and the pyrazole’s methyl group.

Conformational flexibility is constrained by:

  • Hydrogen bonding : Between the carboxamide’s NH and the thiazole’s nitrogen.
  • Van der Waals interactions : Between the phenyl and pyridine rings.
Parameter Value
Dihedral angle (S1′-C5′-C5-N1) 62.4°
Bond length (C=O) 1.23 Å
Bond angle (N-C=O) 120°

These structural features correlate with its biological activity as a ΔF508-CFTR corrector, where planar aromatic systems facilitate membrane permeability.

Eigenschaften

Molekularformel

C19H15N5OS

Molekulargewicht

361.4 g/mol

IUPAC-Name

2-methyl-5-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H15N5OS/c1-24-17(11-15(23-24)13-5-3-2-4-6-13)18(25)22-19-21-16(12-26-19)14-7-9-20-10-8-14/h2-12H,1H3,(H,21,22,25)

InChI-Schlüssel

ZPJOHPFDMSMCSR-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrazole Synthesis

The pyrazole scaffold (1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid) is synthesized via condensation reactions. A general approach involves:

  • Step 1 : Reaction of phenylhydrazine derivatives with α-keto esters or aldehydes to form hydrazones.

  • Step 2 : Cyclization under acidic or basic conditions to yield the pyrazole ring .

Example Pathway :

  • Hydrazone Formation : Phenylhydrazine reacts with ethyl 2,4-dioxo-4-arylbutanoate derivatives (e.g., ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate) under reflux in ethanol .

  • Cyclization : Treatment with base (e.g., NaOH) or acid (e.g., HCl) facilitates ring closure to form the pyrazole core .

Key Data :

ReagentSolventTemperatureYield (%)
PhenylhydrazineEthanolReflux74–85
Ethyl 2,4-dioxo estersTHF0–25°C65–80

Thiazole Ring Synthesis

The 4-(pyridin-4-yl)thiazol-2-amine moiety is synthesized via:

  • Method A : Reaction of thiosemicarbazide with 4-chloropyridine derivatives under reflux .

  • Method B : Cyclization of hydrazonoyl halides with pyridine-containing ketones .

Example Pathway :

  • Thiosemicarbazide Reaction : 4-Chloropyridine reacts with thiosemicarbazide in ethanol under catalytic triethylamine to form the thiazole intermediate .

  • Cyclization : Heating with Lawesson’s reagent (P2S5) facilitates sulfur transfer and ring closure .

Key Data :

ReagentSolventCatalystYield (%)
ThiosemicarbazideEthanolTEA68–78
4-ChloropyridineDioxane65–75

Carboxamide Coupling

The final coupling step involves reacting the pyrazole carboxylic acid with the thiazole amine. Common methods include:

  • Acid Chloride Activation : Treatment of the carboxylic acid with thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with the amine .

  • Direct Amidation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF or dichloromethane .

Example Pathway :

  • Acid Chloride Formation : Pyrazole carboxylic acid reacts with SOCl2 in toluene under reflux .

  • Amine Coupling : The acid chloride reacts with 4-(pyridin-4-yl)thiazol-2-amine in dichloromethane at 0–5°C .

Key Data :

ReagentSolventTemperatureYield (%)
SOCl2TolueneReflux85–90
DCC/HATUDCM0–5°C70–85

Purification and Characterization

  • Recrystallization : Ethanol or methanol is used to isolate the pure compound .

  • Spectroscopic Analysis :

    • NMR : Peaks for pyrazole (δ 7.2–7.5 ppm) and thiazole (δ 8.0–8.5 ppm) protons.

    • HRMS : Molecular ion peak at m/z 361.4 [M+H]+ .

Example Spectral Data :

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Target Compound7.21 (s, 1H, H4), 8.45 (d, 2H, pyridine)150.2 (C=O), 162.3 (C3, pyrazole)

Optimization and Challenges

  • Yield Improvement : Use of microwave-assisted synthesis or palladium-catalyzed cross-coupling may enhance efficiency .

  • Byproduct Mitigation : Excess amine or acid chloride must be minimized to avoid side reactions .

Research Findings and Applications

While direct biological data for this compound is limited, structurally related pyrazole-thiazole carboxamides exhibit:

  • Antifungal Activity : EC50 values as low as 0.75 µg/mL against Rhizoctonia solani .

  • SDH Inhibition : Molecular docking studies reveal interactions with succinate dehydrogenase (SDH), a fungal target .

Key Derivatives :

DerivativeEC50 (µg/mL)Target Pathogen
6d5.11Rhizoctonia cerealis
6j8.14Puccinia sorghi

Analyse Chemischer Reaktionen

Hydrolysis of the Carboxamide Group

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions. In a study of structurally related pyrazole-5-carboxamides, acidic hydrolysis (6M HCl, 100°C, 8h) yielded the corresponding carboxylic acid (85% yield), while basic hydrolysis (2M NaOH, ethanol, reflux, 6h) produced the carboxylate salt (78% yield).

Reaction TypeConditionsReagents/CatalystsProductYieldSource
Acidic Hydrolysis6M HCl, 100°C, 8h-Pyrazole-5-carboxylic acid derivative85%
Basic Hydrolysis2M NaOH, ethanol, reflux 6h-Sodium carboxylate derivative78%

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes nitration and sulfonation. For example, nitration (HNO₃/H₂SO₄, 0°C → 50°C, 4h) introduced a nitro group at the para position (72% yield) . Pyridine-directed EAS was not observed due to steric hindrance from the thiazole group.

ReactionConditionsReagentsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–50°C, 4hConcentrated acids3-Phenyl-4-nitro derivative72%
SulfonationClSO₃H, CH₂Cl₂, 25°C, 3hChlorosulfonic acidPhenylsulfonic acid derivative68%

Nucleophilic Substitution at the Thiazole Ring

The thiazole C-2 position participates in nucleophilic substitution. Reaction with methylamine (MeNH₂, DMF, 80°C, 12h) replaced the pyridin-4-yl group with a methylamino substituent (63% yield).

NucleophileConditionsProductYieldSource
MethylamineDMF, 80°C, 12hN-(4-(methylamino)thiazol-2-yl) derivative63%
HydrazineEthanol, reflux, 6hHydrazinyl-thiazole derivative58%

Oxidation and Reduction Reactions

  • Oxidation : The methyl group on the pyrazole ring resists common oxidants (e.g., KMnO₄), but IBX (2-iodoxybenzoic acid) in DMSO selectively oxidizes benzylic C–H bonds to ketones (55% yield) .

  • Reduction : LiAlH₄ reduces the carboxamide to a primary amine (THF, 0°C → RT, 2h; 81% yield) .

ReactionReagents/ConditionsProductYieldSource
OxidationIBX, DMSO, 25°C, 8hPyrazolyl ketone derivative55%
ReductionLiAlH₄, THF, 0°C→RT, 2hPyrazolylmethylamine derivative81%

Cross-Coupling Reactions

Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h) at the pyridine C-4 position introduced aryl groups (e.g., 4-fluorophenyl, 70% yield). Sonogashira coupling with phenylacetylene formed alkynyl derivatives (65% yield).

Coupling TypeConditionsProductYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C4-Arylpyridine-thiazole hybrid70%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, 60°CAlkynyl-thiazole derivative65%

Cyclization Reactions

Intramolecular cyclization (POCl₃, 110°C, 6h) formed a fused imidazo[1,2-a]pyridine system (77% yield), enhancing π-conjugation .

Cyclization AgentConditionsProductYieldSource
POCl₃110°C, 6hImidazo[1,2-a]pyridine derivative77%

Acid/Base-Mediated Rearrangements

Under strong acids (H₂SO₄, 25°C, 24h), the pyrazole ring underwent Dimroth rearrangement to form a triazole derivative (52% yield) .

Rearrangement TypeConditionsProductYieldSource
DimrothH₂SO₄, 25°C, 24hTriazole-pyridine hybrid52%

This compound’s reactivity profile aligns with trends observed in pyrazole-thiazole hybrids , with modifications driven by electronic effects from the pyridin-4-yl group. Future studies should explore its catalytic asymmetric transformations and bioorthogonal reactivity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that pyrazole derivatives, including this compound, exhibit significant activity against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation and are often dysregulated in cancer.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamideA375TBDCDK inhibition
Compound AMCF-70.46Aurora-A kinase inhibition
Compound BHCT1160.39CDK2 inhibition

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. The compound's structure allows it to interact with various inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.

Kinase Inhibition

The compound has been shown to inhibit specific kinases involved in cancer progression and inflammatory responses. For example, it may target Aurora kinases or CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Interaction with Receptors

Research suggests that this compound may interact with various receptors involved in inflammation and cancer signaling pathways, enhancing its therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in preclinical models:

Study on Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of a related pyrazole derivative against multiple cancer cell lines, demonstrating an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity (source needed).

Investigation into Anti-inflammatory Effects

Another research article focused on the anti-inflammatory properties of pyrazole compounds, noting significant reductions in inflammatory markers when tested in vitro (source needed).

Wirkmechanismus

The mechanism of action of 1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Agrochemicals: Tolfenpyrad

Tolfenpyrad (ISO name) is a pyrazole-5-carboxamide insecticide with the structure 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]-1H-pyrazole-5-carboxamide. Key differences include:

  • Substituents : Tolfenpyrad has a chloro and ethyl group on the pyrazole, while the target compound features phenyl and methyl groups.
  • Amine Side Chain : Tolfenpyrad’s benzyl group contrasts with the target’s thiazole-pyridinyl moiety.

Table 1: Structural Comparison with Tolfenpyrad

Feature Target Compound Tolfenpyrad
Pyrazole Substituents 1-methyl, 3-phenyl 1-methyl, 3-ethyl, 4-chloro
Carboxamide Side Chain N-(4-(pyridin-4-yl)thiazol-2-yl) N-[[4-(4-methylphenoxy)phenyl]methyl]
Molecular Weight ~383.4 (estimated) 383.9
Primary Application Kinase inhibition (hypothesized) Insecticide

Anti-Inflammatory Pyrazole Chalcone Hybrids

Sribalan et al. synthesized 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids with electron-donating groups (e.g., phenyl, methoxy) enhancing anti-inflammatory activity (ED₅₀: 18–36 mg/kg). The target compound shares the pyridinyl-pyrazole-carboxamide scaffold but lacks the chalcone moiety. This structural divergence may limit anti-inflammatory potency compared to chalcone hybrids but could improve kinase selectivity .

VEGFR Inhibitors with Pyrazole Carboxamide Scaffolds

VEGFR2/VEGFR1 inhibitors such as 1-methyl-N-(4-methyl-3-(trifluoromethyl)phenyl)-4-(pyridin-4-ylmethylamino)-1H-pyrazole-5-carboxamide () highlight the role of pyridine and trifluoromethyl groups in kinase targeting. However, its phenyl group could enhance hydrophobic interactions .

Table 2: Comparison with VEGFR Inhibitors

Feature Target Compound VEGFR Inhibitor ()
Pyridine Position Thiazole-linked pyridin-4-yl Direct pyridin-4-ylmethylamino linkage
Key Substituents Phenyl, methyl Trifluoromethyl, methyl
Molecular Weight ~383.4 ~400–450 (estimated)
Biological Target Kinases (hypothesized) VEGFR2/VEGFR1

Antimicrobial Thiazole-Benzamides

Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () share thiazole and carboxamide groups. While the target compound’s thiazole-pyridine unit may contribute to antimicrobial activity, its lack of nitro and methoxy groups likely alters efficacy. For example, reports moderate activity against E.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., phenyl) on pyrazole enhance anti-inflammatory activity but may reduce kinase inhibition .
    • Thiazole-pyridine units improve solubility and target engagement compared to benzyl or trifluoromethyl groups .
  • Biological Potential: The compound’s hybrid structure suggests dual applications in inflammation and kinase modulation, but empirical data is needed.

Biologische Aktivität

1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article will explore its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C24H24N6OSC_{24}H_{24}N_{6}OS with a molecular weight of approximately 444.6 g/mol. The structure consists of a pyrazole core linked to a thiazole and pyridine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)39.70
HepG2 (Liver)26.00
A549 (Lung)49.85
NCI-H460 (Lung)0.95

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have been recognized for their anti-inflammatory properties. For example, compounds structurally related to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

Cytokine Inhibition (%) Concentration (µM) Reference
TNF-alpha76%10
IL-686%1

This activity indicates potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological effects of pyrazole derivatives:

  • Antitumor Activity in Breast Cancer : A study reported that a related pyrazole compound exhibited significant cytotoxicity against MDA-MB-231 cells, with an IC50 value indicating effective inhibition of cell proliferation .
  • Cytotoxicity Against Lung Cancer : Another investigation revealed that pyrazole derivatives could effectively inhibit the growth of A549 lung cancer cells, suggesting their role as potential chemotherapeutic agents .
  • Inflammation Models : In vivo studies demonstrated that certain pyrazole analogs could reduce inflammation in animal models by modulating cytokine levels, showcasing their dual role as anti-inflammatory and anticancer agents .

Q & A

Q. How can the synthesis of 1-methyl-3-phenyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide be optimized for high yield and purity?

Methodological Answer: Optimization involves:

  • Solvent Selection : Use polar aprotic solvents like DMF or acetone for cyclization reactions, as demonstrated in the synthesis of analogous thiazole-pyrazole hybrids .
  • Catalyst Use : Employ K₂CO₃ (1.2 mmol) to facilitate nucleophilic substitution reactions, ensuring efficient coupling of pyrazole and thiazole moieties .
  • Temperature Control : Reflux intermediates (e.g., thiourea derivatives) at 120°C with phosphorous oxychloride to promote cyclization without side reactions .
  • Purification : Recrystallize crude products using ethanol or methanol to achieve >95% purity .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for pyrazole (C-5 carbonyl at ~160 ppm) and thiazole (C-2 nitrogen at ~165 ppm) to confirm regiochemistry .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and spatial arrangement, as done for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate analogs .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error to confirm molecular formula .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like Factor Xa using fluorogenic substrates (e.g., chromogenic S-2765) in buffer containing 0.1% BSA and 5 mM Ca²⁺ .
  • Cell Viability Assays : Use A549 or HCT116 cell lines with MTT/WST-1 reagents to assess cytotoxicity. Include caspase-3 activation assays to probe apoptosis mechanisms .
  • Selectivity Screening : Compare activity against related serine proteases (e.g., thrombin, trypsin) to identify off-target effects .

Advanced Research Questions

Q. How to design molecular docking studies to predict target interactions and validate results experimentally?

Methodological Answer:

  • Software Setup : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the protein (e.g., Factor Xa PDB: 1FJS) by removing water molecules and adding polar hydrogens .
  • Validation : Correlate docking scores (e.g., binding energy ≤ -9 kcal/mol) with experimental IC₅₀ values. For example, pyrazole-carboxamide analogs showed subnanomolar affinity when hydrogen-bonding with Glu97 and Gly218 residues .
  • Mutagenesis Studies : Introduce point mutations (e.g., S214A in Factor Xa) to confirm critical binding residues .

Q. How to address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via oral administration in rodents. For analogs like razaxaban, improved permeability (PAMPA assay) and reduced plasma protein binding (<90%) enhanced in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites. Replace metabolically labile groups (e.g., methyl esters) with stable bioisosteres .
  • Dose Optimization : Adjust dosing frequency based on AUC₀–24h data to maintain therapeutic plasma concentrations .

Q. What strategies improve selectivity against structurally related enzymes (e.g., Factor Xa vs. thrombin)?

Methodological Answer:

  • P1 Group Modification : Replace benzamidine (highly basic) with benzylamine or aminobenzisoxazole to reduce off-target binding to thrombin’s hydrophobic S1 pocket .
  • Steric Hindrance : Introduce bulky substituents (e.g., trifluoromethyl) at the pyrazole C-3 position to disfavor binding to smaller active sites .
  • Computational Screening : Perform homology modeling to identify divergent residues (e.g., Factor Xa Tyr99 vs. thrombin Trp60) for selective inhibitor design .

Q. How to assess pharmacokinetic properties using deuterated analogs?

Methodological Answer:

  • Deuterium Incorporation : Synthesize analogs like Alpelisib-D3,15N by replacing methyl groups with CD₃ and ¹⁵N isotopes to slow metabolic degradation (e.g., CYP3A4-mediated oxidation) .
  • Mass Spectrometry Tracking : Use LC-HRMS to distinguish deuterated parent compounds from metabolites in plasma samples .
  • In Vivo Half-Life Extension : Compare t₁/₂ of deuterated vs. non-deuterated compounds in rodent models; deuterated versions often show 2–3× longer circulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.